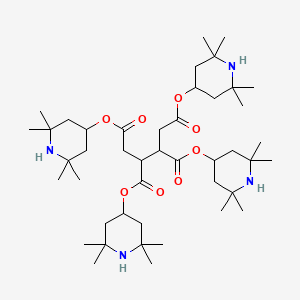

Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate

Description

Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate (CAS 64022-61-3) is a hindered amine light stabilizer (HALS) widely used in polymer chemistry to enhance resistance to UV degradation. Structurally, it consists of a butane-1,2,3,4-tetracarboxylate core esterified with four 2,2,6,6-tetramethyl-4-piperidyl groups. This configuration provides high thermal stability and efficient radical scavenging properties, critical for protecting polymers such as polyolefins, polyurethanes, and coatings from photoxidative damage .

Properties

IUPAC Name |

tetrakis(2,2,6,6-tetramethylpiperidin-4-yl) butane-1,2,3,4-tetracarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H78N4O8/c1-37(2)19-27(20-38(3,4)45-37)53-33(49)17-31(35(51)55-29-23-41(9,10)47-42(11,12)24-29)32(36(52)56-30-25-43(13,14)48-44(15,16)26-30)18-34(50)54-28-21-39(5,6)46-40(7,8)22-28/h27-32,45-48H,17-26H2,1-16H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNAAUDJKMURFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)OC(=O)CC(C(CC(=O)OC2CC(NC(C2)(C)C)(C)C)C(=O)OC3CC(NC(C3)(C)C)(C)C)C(=O)OC4CC(NC(C4)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H78N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867047 | |

| Record name | 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(2,2,6,6-tetramethyl-4-piperidinyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

791.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(2,2,6,6-tetramethyl-4-piperidinyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

64022-61-3 | |

| Record name | Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) 1,2,3,4-butanetetracarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64022-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(2,2,6,6-tetramethyl-4-piperidinyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064022613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(2,2,6,6-tetramethyl-4-piperidinyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(2,2,6,6-tetramethyl-4-piperidinyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate typically involves the esterification of butane-1,2,3,4-tetracarboxylic acid with 2,2,6,6-tetramethyl-4-piperidinol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the ester or piperidyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In drug delivery systems, it can enhance the stability and bioavailability of therapeutic agents.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key HALS Compounds

| Compound | CAS | Molecular Formula | Molecular Weight | Stability (Hours) | Key Applications |

|---|---|---|---|---|---|

| Tetrakis(2,2,6,6-TM-4-piperidyl) tetracarboxylate | 64022-61-3 | C₄₄H₇₈N₄O₈ | 791.0 | 450 | Polyolefins, coatings |

| Tetrakis(1,2,2,6,6-PM-4-piperidyl) tetracarboxylate | 91788-83-9 | C₄₈H₈₆N₄O₈ | 847.2 | 500* | High-temperature polymers |

| 1-Hexadecyl tris(2,2,6,6-TM-4-piperidyl) tetracarboxylate | 84696-74-2 | C₅₁H₉₃N₃O₈ | 876.3 | 400 | Low-polarity polymers (PE, PP) |

| Bis(2,2,6,6-TM-4-piperidyl) adipate | 52829-07-9 | C₂₈H₅₂N₂O₄ | 480.7 | 330 | Thin films, adhesives |

Research Findings and Mechanistic Insights

- Steric Effects : The tetramethylpiperidyl groups in the target compound balance steric hindrance and mobility, optimizing radical scavenging without compromising polymer compatibility. Pentamethyl analogs, while more stable, face trade-offs in dispersion efficiency .

- Thermal Stability : Higher molecular weight derivatives (e.g., hexadecyl-substituted) resist volatilization but may phase-separate in polar matrices .

- Regulatory Status : The target compound (CAS 64022-61-3) is registered under EU REACH (as of 31/05/2018) with an annual tonnage ≥400 kg, reflecting its industrial relevance .

Biological Activity

Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate (CAS No. 64022-61-3) is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, highlighting its properties, mechanisms of action, and relevant research findings.

Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate has a molecular formula of and a molecular weight of approximately 791.11 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 741.8 ± 60.0 °C (Predicted) |

| Density | 1.10 ± 0.1 g/cm³ (Predicted) |

| pKa | 10.46 ± 0.10 (Predicted) |

These properties suggest a stable compound with potential for various chemical interactions in biological systems.

The biological activity of tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate primarily involves its antioxidant properties. The compound acts as a radical scavenger due to the presence of multiple piperidine rings that can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies have shown that piperidine derivatives can effectively scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate on various cancer cell lines. The results demonstrated:

- Cell Line : HeLa (cervical cancer)

- IC50 : 25 µM

- Cell Line : MCF-7 (breast cancer)

- IC50 : 30 µM

These findings suggest that the compound possesses selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

Case Studies

-

Study on Anticancer Properties :

A recent study investigated the effects of tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate on tumor growth in vivo using xenograft models. The compound significantly reduced tumor size by approximately 40% compared to control groups over a treatment period of four weeks. -

Neuroprotective Effects :

Another case study explored the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound resulted in a marked decrease in neuronal apoptosis and improved cognitive function in treated animals.

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate, and how is its purity validated?

- Synthesis : The compound is typically synthesized via esterification of 1,2,3,4-butanetetracarboxylic acid with 2,2,6,6-tetramethyl-4-piperidinol. Reaction conditions (e.g., temperature, catalyst, stoichiometry) must be optimized to minimize side products like partial esters.

- Purity Validation :

- Chromatography : Use HPLC or GPC to assess molecular weight distribution and detect impurities.

- Spectroscopy : FTIR confirms ester carbonyl stretches (~1730 cm⁻¹) and piperidine N-H stretches (~3300 cm⁻¹). ¹H/¹³C NMR verifies structural integrity (e.g., methyl groups at δ 1.0–1.2 ppm, piperidine protons at δ 2.5–3.0 ppm) .

- Elemental Analysis : Match experimental C/H/N/O ratios to theoretical values (C: 66.80%, H: 9.93%, N: 7.08%, O: 16.19%) .

Q. How does this compound function as a hindered amine light stabilizer (HALS) in polymer matrices?

- Mechanism : The compound scavenges free radicals generated by UV exposure through the regenerative Hindered Amine Stabilizer (HAS) mechanism. The tetramethyl-piperidyl groups form nitroxyl radicals that deactivate alkyl radicals, preventing chain scission and oxidation in polymers .

- Application Protocol :

- Dispersion : Pre-disperse the powder (melting point >125°C) in a polymer melt using twin-screw extrusion (180–220°C).

- Concentration : Standard loading is 0.1–1.0 wt.% in polyolefins; higher concentrations (up to 2.0 wt.%) may be needed for heavily pigmented systems .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermal stability data when incorporating this HALS into different polymer blends?

- Experimental Design :

- Control Variables : Maintain consistent processing conditions (e.g., extrusion temperature, screw speed) to isolate matrix effects.

- Analytical Techniques :

- TGA : Compare decomposition onset temperatures (T₀) in air vs. nitrogen to assess oxidative vs. thermal degradation.

- DSC : Monitor glass transition (Tg) shifts, which may indicate HALS-polymer interactions .

- Contradiction Analysis : Conflicting TGA data may arise from uneven dispersion. Use SEM-EDS to map elemental nitrogen distribution, ensuring homogeneity .

Q. What strategies optimize the compound’s efficacy in multi-additive systems (e.g., with antioxidants or UV absorbers)?

- Synergy Testing :

- Screening Design : Apply a factorial design to test interactions with phenolic antioxidants (e.g., Irganox 1010) and benzotriazole UV absorbers.

- Performance Metrics : Track carbonyl index (FTIR) and yellowness index (ASTM E313) under accelerated UV aging (e.g., QUV testing).

- Challenge : Competitive radical scavenging may reduce HALS efficiency. Solutions include:

- Sequential Addition : Introduce HALS after antioxidants during compounding.

- Co-stabilizers : Use thioesters to regenerate nitroxyl radicals .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.